Ethyl 4-Chloroacetoacetate-13C4 is a specifically labeled isotopologue of Ethyl 4-chloroacetoacetate. While not naturally occurring, this compound serves as a valuable tool in scientific research, particularly in the field of organic chemistry and biochemistry. Its primary function stems from its use as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy, allowing for more accurate quantification and identification of analytes. []
Ethyl 4-Chloroacetoacetate-13C4 is a stable isotopic compound used primarily in scientific research, particularly in the fields of organic chemistry and biochemistry. It features a molecular formula of and a molecular weight of approximately 164.59 g/mol. The compound is notable for its applications in synthetic chemistry as an intermediate in various chemical reactions.
Ethyl 4-Chloroacetoacetate-13C4 can be synthesized through several methods, including modified Reformatsky reactions and other synthetic routes involving ethyl acetoacetate and chlorinating agents. It is commercially available from various suppliers, with specific isotopic labeling (13C4) enhancing its utility in research applications .
This compound falls under the category of halogenated esters and is classified as a chloroacetic acid derivative. It is often utilized as a precursor in the synthesis of more complex organic molecules.
The synthesis of Ethyl 4-Chloroacetoacetate-13C4 can be achieved through multiple pathways:
Ethyl 4-Chloroacetoacetate-13C4 has a distinct structure characterized by:
The isotopic labeling (13C4) signifies that four carbon atoms in the molecule are stable isotopes, which is crucial for tracing studies in metabolic pathways and reaction mechanisms.
Ethyl 4-Chloroacetoacetate participates in various chemical reactions, including:
The reactivity of Ethyl 4-Chloroacetoacetate stems from its electrophilic nature due to the presence of the chloro substituent, making it an excellent candidate for further synthetic transformations .
The mechanism of action for Ethyl 4-Chloroacetoacetate involves several steps depending on the reaction pathway:
The detailed mechanistic pathways are often studied using kinetic analysis and isotopic labeling techniques, which help elucidate reaction intermediates and transition states.
Relevant data regarding these properties are essential for handling and application purposes in laboratory settings .
Ethyl 4-Chloroacetoacetate-13C4 serves various scientific purposes:
Ethyl 4-Chloroacetoacetate-¹³C₄ (CAS: 1216736-40-1) is a carbon-13 labeled derivative of ethyl 4-chloroacetoacetate (CAS: 638-07-3), where four carbon atoms at specific positions are replaced by the stable isotope ¹³C. Its molecular formula is denoted as ¹³C₄C₂H₉ClO₃, with a molecular weight of 168.558 g/mol—significantly higher than the unlabeled compound’s 164.59 g/mol due to isotopic enrichment [1] [2]. The isotopic labeling occurs at the carbonyl and methylene groups, as reflected in the SMILES notation: CCO[13C](=O)[13CH2][13C](=O)[13CH2]Cl [2]. This precise substitution enables traceability in reaction pathways without altering chemical reactivity. Key identifiers include:
Table 1: Molecular Characteristics of Labeled vs. Unlabeled Compounds
| Property | Ethyl 4-Chloroacetoacetate-¹³C₄ | Unlabeled Analog |
|---|---|---|
| Molecular Formula | ¹³C₄C₂H₉ClO₃ | C₆H₉ClO₃ |
| Molecular Weight (g/mol) | 168.558 | 164.59 |
| Accurate Mass | 168.037 | 164.034 |
| CAS Number | 1216736-40-1 | 638-07-3 |
The synthesis of ¹³C-labeled compounds emerged in the mid-20th century alongside advances in nuclear magnetic resonance (NMR) and mass spectrometry. Early ¹³C labeling (1940s–1960s) faced challenges due to the isotope’s low natural abundance (1.1%) and high production costs. Ethyl 4-Chloroacetoacetate-¹³C₄ represents a modern iteration of labeled β-ketoesters, optimized for pharmaceutical and metabolic research. Its development was driven by the need to track complex reaction mechanisms—such as Claisen condensations—and to study kinetic isotope effects in nucleophilic substitutions [5] [6]. Commercial availability of such compounds expanded post-2000, with suppliers like Santa Cruz Biotechnology and LGC Standards offering milligram quantities at premium prices (e.g., $330/mg), reflecting persistent synthesis challenges [1].
This compound serves as a critical tracer in multiple research domains:
Table 2: Research Applications and Technical Specifications
| Application Domain | Function | Technical Advantage |
|---|---|---|
| Pharmaceutical Synthesis | Precursor for isotopically labeled drugs | Enables metabolism tracing via MS/NMR |
| Organic Reaction Mechanisms | Probe for carbonyl reactivity studies | ¹³C NMR signals resolve kinetic intermediates |
| Environmental Chemistry | Internal standard for chloroacetate analysis | Mass shift avoids matrix interference |
CAS No.: 19746-33-9
CAS No.: 60-24-2
CAS No.: 152885-09-1
CAS No.:
CAS No.: 62037-81-4